4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
The compound 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE is a complex organic molecule that features multiple functional groups, including bromine, nitro, methoxy, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the phenoxy ring.
Bromination: Addition of bromine atoms to the aromatic rings.
Acylation: Formation of the acetamido group.
Condensation: Formation of the imino linkage.
Esterification: Formation of the ester bond between the phenyl and benzoate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of nitro and bromine groups suggests it could have antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its structural complexity and functional groups may allow it to interact with various biological targets.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE would depend on its specific application. For example, if used as an antimicrobial agent, it may disrupt bacterial cell walls or interfere with essential enzymes. If used in materials science, its chemical properties may contribute to the stability or functionality of the material.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLOROBENZOATE
- 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE
Uniqueness
The uniqueness of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H17Br2N3O7 |
---|---|
Molecular Weight |
607.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H17Br2N3O7/c1-33-21-9-14(5-7-20(21)35-23(30)15-3-2-4-16(24)10-15)12-26-27-22(29)13-34-19-8-6-17(28(31)32)11-18(19)25/h2-12H,13H2,1H3,(H,27,29)/b26-12+ |
InChI Key |
ZMVAGMGXZOELJH-RPPGKUMJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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